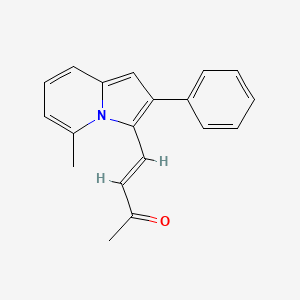![molecular formula [(CH3)2CH]3SiOH B1174308 Barium134 CAS No. 15193-77-8](/img/no-structure.png)
Barium134
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium-134 is a stable isotope of the element barium, which has the atomic number 56 and is represented by the symbol Ba. Barium-134 has a mass number of 134, meaning it contains 56 protons and 78 neutrons in its nucleus. This isotope is naturally occurring and constitutes about 2.42% of the natural barium found in the Earth’s crust . Barium itself is a soft, silvery metal that belongs to the alkaline earth metal group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium-134 can be produced through the neutron capture process, where barium-133 captures a neutron to become barium-134. This process typically occurs in nuclear reactors where a high flux of neutrons is available.
Industrial Production Methods
Industrially, barium-134 is separated from other isotopes of barium using techniques such as mass spectrometry or chemical separation methods. These methods exploit the slight differences in mass and chemical properties between the isotopes to achieve separation .
Analyse Chemischer Reaktionen
Types of Reactions
Barium-134, like other barium isotopes, primarily participates in ionic reactions due to its tendency to form barium ions (Ba²⁺). Some common types of reactions include:
Oxidation: Barium can react with oxygen to form barium oxide (BaO).
Reduction: Barium ions can be reduced to metallic barium using strong reducing agents.
Substitution: Barium ions can replace other cations in various compounds, such as in the formation of barium sulfate (BaSO₄) from barium chloride (BaCl₂) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: Requires exposure to oxygen or air.
Reduction: Often involves the use of reducing agents like hydrogen gas or metals such as magnesium.
Substitution: Typically occurs in aqueous solutions where barium salts react with other ionic compounds.
Major Products
Barium Oxide (BaO): Formed from the oxidation of barium.
Metallic Barium: Produced through reduction reactions.
Barium Sulfate (BaSO₄): A common product of substitution reactions involving barium salts.
Wissenschaftliche Forschungsanwendungen
Barium-134 has several important applications in scientific research:
Geochemical Tracing: Used to study the cycling of barium in marine and terrestrial environments.
Medical Imaging: Barium compounds, particularly barium sulfate, are used as contrast agents in X-ray imaging of the gastrointestinal tract.
Industrial Applications: Barium-134 is used in the production of various barium compounds that are employed in the manufacturing of ceramics, glass, and electronics.
Wirkmechanismus
The mechanism of action of barium-134 in its various applications depends on its chemical form and the context of its use:
Vergleich Mit ähnlichen Verbindungen
Barium-134 can be compared with other stable isotopes of barium, such as barium-132, barium-135, and barium-136:
Barium-132: Another stable isotope with a lower natural abundance (0.10%).
Barium-135: Has a higher natural abundance (6.59%) and is also used in geochemical studies and industrial applications.
Barium-134 is unique due to its specific isotopic mass and its applications in both scientific research and industrial processes. Its stable nature and distinct isotopic signature make it a valuable tool in various fields.
Eigenschaften
CAS-Nummer |
15193-77-8 |
|---|---|
Molekularformel |
[(CH3)2CH]3SiOH |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl 4-methylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B1174237.png)

![9-Nitropyrido[1,2-a]quinolinium](/img/structure/B1174241.png)
![3-[(Diethylamino)sulfanyl]-1-phenyl-3-thioxo-1-propanone](/img/structure/B1174242.png)
